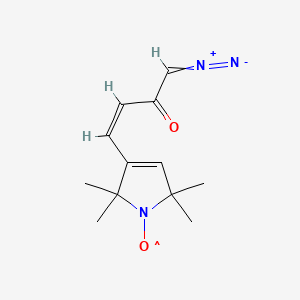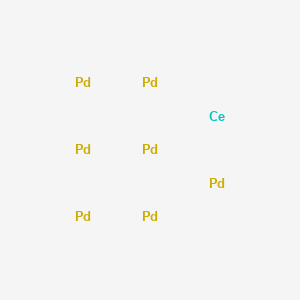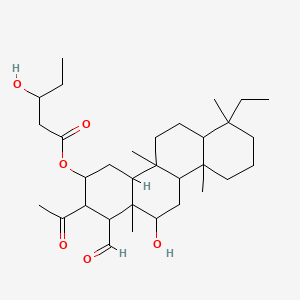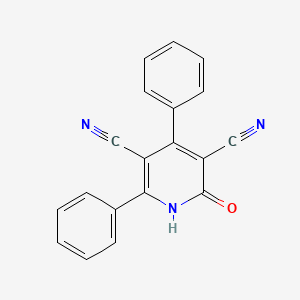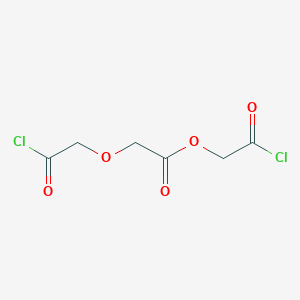
2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate is an organic compound with the molecular formula C6H6Cl2O5. It is a derivative of acetic acid and is characterized by the presence of two chloro-oxoethyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate typically involves the reaction of ethyl chlorooxoacetate with other reagents under controlled conditions. One common method is the reaction of ethyl chlorooxoacetate with dimethyl acetylenedicarboxylate and primary amines in the presence of triphenylphosphine . This reaction is carried out in a one-pot synthesis to produce functionalized 3-pyrolin-2-ones.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the chloro groups to other functional groups.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted acetic acid derivatives, oxo compounds, and reduced products. These products have significant applications in different fields of chemistry and industry.
Applications De Recherche Scientifique
2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate has several scientific research applications, including:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in enzymes and other proteins. This interaction can lead to the modification of enzyme activity and the regulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl chlorooxoacetate: Similar in structure but with a single chloro-oxoethyl group.
Benzyl 2-chloro-2-(hydroxyimino)acetate: Contains a benzyl group instead of the chloro-oxoethoxy group.
2-(5-Chloro-2-pyridinyl)amino-2-oxo-acetic acid: Contains a pyridinyl group instead of the chloro-oxoethoxy group.
Uniqueness
2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate is unique due to the presence of two chloro-oxoethyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and industrial applications.
Propriétés
Numéro CAS |
79687-25-5 |
|---|---|
Formule moléculaire |
C6H6Cl2O5 |
Poids moléculaire |
229.01 g/mol |
Nom IUPAC |
(2-chloro-2-oxoethyl) 2-(2-chloro-2-oxoethoxy)acetate |
InChI |
InChI=1S/C6H6Cl2O5/c7-4(9)1-12-3-6(11)13-2-5(8)10/h1-3H2 |
Clé InChI |
YLENGZFMSHISLS-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)OCC(=O)Cl)OCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


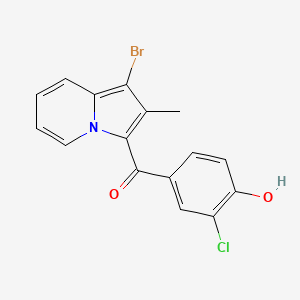
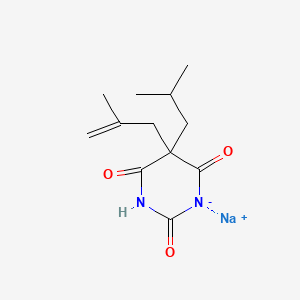
![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
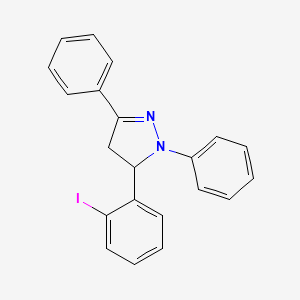
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)
![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
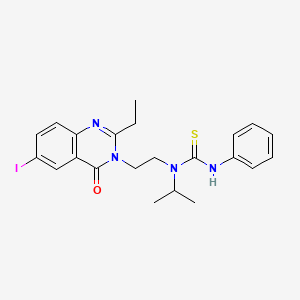
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
